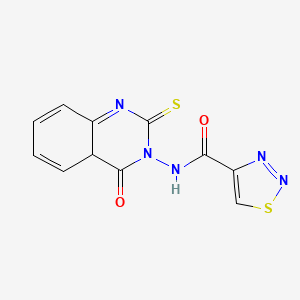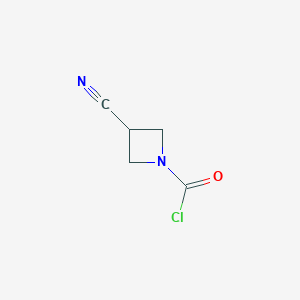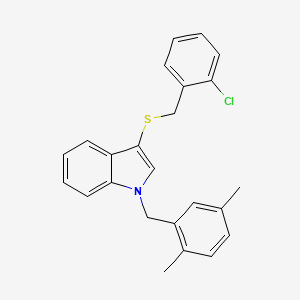
3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole is a synthetic compound that belongs to the class of indole derivatives. It has gained significant attention due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. It has been found to inhibit the activity of certain enzymes and proteins involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole exhibits potent anti-tumor and anti-inflammatory effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the production of inflammatory cytokines. Additionally, it has shown neuroprotective effects and improved cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole in lab experiments is its high potency and selectivity. It has been found to exhibit minimal toxicity towards normal cells, making it a suitable candidate for further drug development. However, its limited solubility in water and low bioavailability are some of the limitations that need to be addressed.
Direcciones Futuras
The potential applications of 3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole in scientific research are vast. Some of the future directions that can be explored include the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its therapeutic potential in various disease models. Additionally, further studies are needed to optimize its pharmacokinetic properties and improve its bioavailability.
Métodos De Síntesis
The synthesis of 3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole involves a multi-step process. It starts with the reaction of 2,5-dimethylbenzaldehyde with thiourea, followed by the reaction of the resulting product with 2-chlorobenzyl chloride. The final step involves the cyclization of the intermediate product to form 3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole. This synthesis method has been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. Additionally, it has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-1-[(2,5-dimethylphenyl)methyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNS/c1-17-11-12-18(2)20(13-17)14-26-15-24(21-8-4-6-10-23(21)26)27-16-19-7-3-5-9-22(19)25/h3-13,15H,14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTCMELNVZUEGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2937069.png)

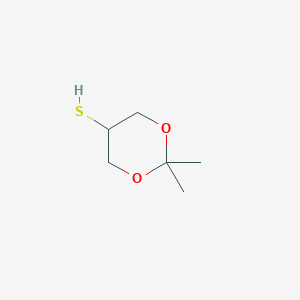
![Methyl 7-(aminomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate;hydrochloride](/img/structure/B2937075.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2937079.png)

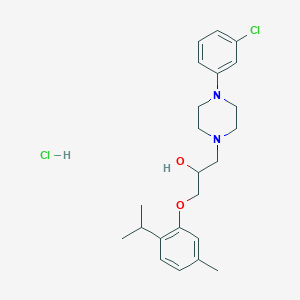
![3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2937083.png)
![4-[(4-chlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2937084.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide](/img/structure/B2937085.png)
